6-Desfluoro-6-methoxy Risperidone
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Overview
Description
6-Desfluoro-6-methoxy Risperidone is a derivative of Risperidone, a well-known antipsychotic medication. This compound is characterized by the absence of a fluorine atom and the presence of a methoxy group in its structure. It is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Desfluoro-6-methoxy Risperidone involves the modification of the parent compound, Risperidone. The process typically includes the substitution of the fluorine atom with a methoxy group. This can be achieved through various chemical reactions, including nucleophilic substitution and methylation reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 6-Desfluoro-6-methoxy Risperidone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include methanol (CH3OH) and sodium methoxide (NaOCH3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
6-Desfluoro-6-methoxy Risperidone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Desfluoro-6-methoxy Risperidone is similar to that of Risperidone. It primarily acts as an antagonist of dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. By blocking these receptors, it helps to reduce the overactivity of dopaminergic and serotonergic pathways, which are associated with various psychiatric disorders . The molecular targets and pathways involved include the mesolimbic and mesocortical pathways, which are implicated in the regulation of mood and behavior .
Comparison with Similar Compounds
Risperidone: The parent compound, known for its antipsychotic properties.
Paliperidone: A metabolite of Risperidone with similar pharmacological effects.
6-Desfluoro-6-hydroxy Risperidone: Another derivative with a hydroxyl group instead of a methoxy group.
Uniqueness: 6-Desfluoro-6-methoxy Risperidone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound and other derivatives .
Biological Activity
6-Desfluoro-6-methoxy Risperidone is a derivative of the antipsychotic medication Risperidone, which is primarily used to treat schizophrenia and bipolar disorder. This compound has been studied for its biological activity, particularly its mechanism of action, receptor binding affinity, and potential therapeutic applications.
The biological activity of this compound is characterized by its action as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action is significant as it helps mitigate the symptoms associated with psychotic disorders by reducing dopaminergic overactivity and modulating serotonergic pathways.
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Risperidone | D2 and 5-HT2A antagonist | Parent compound with established efficacy |
Paliperidone | D2 and 5-HT2A antagonist | Active metabolite of Risperidone |
6-Desfluoro-6-hydroxy Risperidone | D2 and 5-HT2A antagonist | Hydroxyl group instead of methoxy |
This compound | D2 and 5-HT2A antagonist | Methoxy group may enhance metabolic stability |
The presence of the methoxy group in this compound may influence its pharmacokinetic properties, potentially leading to improved receptor binding affinity and metabolic stability compared to its parent compound.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological activity. In vitro studies have demonstrated its ability to effectively block dopamine receptors, which is crucial for its antipsychotic effects. Furthermore, it has shown a favorable profile in terms of side effects compared to other antipsychotics .
Safety Profile
The safety profile of this compound remains largely inferred from studies on Risperidone. Common side effects associated with antipsychotics include extrapyramidal symptoms, weight gain, and metabolic syndrome. Ongoing research aims to determine whether this derivative offers any advantages in minimizing these adverse effects .
Properties
IUPAC Name |
3-[2-[4-(6-methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-16-19(24(29)28-11-4-3-5-22(28)25-16)10-14-27-12-8-17(9-13-27)23-20-7-6-18(30-2)15-21(20)31-26-23/h6-7,15,17H,3-5,8-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIQBNGKAIWZIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747534 |
Source
|
Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-15-1 |
Source
|
Record name | 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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